Curcumadione

Overview

Description

Synthesis Analysis

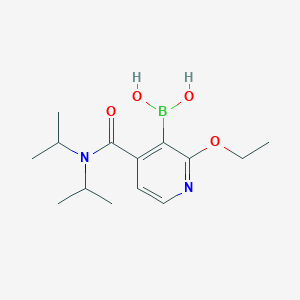

Curcumadione is synthesized from phenylalanine and malonyl-CoA in plants . An integrated analysis of metabolomic and transcriptomic data revealed the proposed biosynthesis pathway of curcuminoid . Another study reported an optimized synthesis of curcuminoids using the cyclic difluoro-boronate derivative of acetylacetone prepared by the reaction of 2,4-pentanedione with boron trifluoride in THF .Molecular Structure Analysis

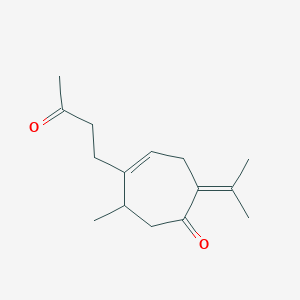

The molecular structure of curcumadione includes a 2D structure and a 3D conformer . The InChI string representation of the molecule is InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3 .Chemical Reactions Analysis

Curcumadione, like other curcuminoids, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also undergoes important chemical reactions associated with its biological activity, including hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation, and enzymatic reactions .Physical And Chemical Properties Analysis

Curcumadione has a molecular weight of 234.33 g/mol and a density of 1.0±0.1 g/cm3 . Its boiling point is 359.4±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 68.8±0.3 cm3 and a topological polar surface area of 34.1 Ų .Scientific Research Applications

Anti-Inflammatory Properties

Curcumadione exhibits potent anti-inflammatory effects. It modulates various inflammatory pathways, including inhibition of nuclear factor-kappa B (NF-κB) and downregulation of pro-inflammatory cytokines (e.g., interleukin-6, tumor necrosis factor-alpha). Researchers have explored its potential in managing chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammation .

Antioxidant Activity

As a polyphenolic compound, Curcumadione acts as a powerful antioxidant. It scavenges free radicals, protects cellular components (lipids, proteins, DNA) from oxidative damage, and enhances endogenous antioxidant defenses. Its antioxidant properties contribute to overall health and may play a role in preventing age-related diseases .

Neuroprotective Effects

Curcumadione has gained attention for its neuroprotective properties. It crosses the blood-brain barrier and modulates neuronal signaling pathways. Studies suggest its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions. It may enhance cognitive function, reduce amyloid plaques, and promote neuronal survival .

Cancer Prevention and Treatment

Research indicates that Curcumadione possesses chemopreventive and anticancer properties. It inhibits tumor growth, angiogenesis, and metastasis. Its effects on multiple signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt, MAPK) make it a promising candidate for cancer therapy. Clinical trials are ongoing to explore its efficacy against various cancer types .

Gastrointestinal Health

Curcumadione supports gastrointestinal health by reducing inflammation, promoting gut barrier integrity, and modulating gut microbiota. It may alleviate symptoms of irritable bowel syndrome (IBS), colitis, and other digestive disorders. Additionally, its antioxidant activity protects against oxidative stress-induced damage in the gut .

Cardiovascular Benefits

Studies suggest that Curcumadione contributes to cardiovascular health. It improves endothelial function, reduces lipid peroxidation, and lowers blood pressure. Its anti-inflammatory effects may prevent atherosclerosis and reduce the risk of cardiovascular diseases .

Mechanism of Action

Target of Action

Curcumadione, also known as curcumin, is a highly pleiotropic molecule that exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . It has been investigated for the treatment and supportive care of various clinical conditions including proteinuria, breast cancer, multiple myeloma, depression, and Non-Small Cell Lung Cancer (NSCLC) .

Mode of Action

Curcumadione acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

The pathway to curcuminoids, which includes curcumadione, utilizes two cinnamoyl CoAs and one malonyl CoA . Hydroxy- and methoxy-functional groups on the aromatic rings are introduced after the formation of the curcuminoid skeleton .

Pharmacokinetics

Despite proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of curcumadione .

Result of Action

Intravenous application of curcumadione to rats resulted in an increase in bile flow by 80 and 120% . In the rat model of inflammation, curcumadione was shown to inhibit edema formation . In nude mice that had been injected subcutaneously with prostate cancer cells, administration of curcumadione caused a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density .

Action Environment

The stability of curcumadione against degradation, its bioaccessibility in the gastrointestinal (GI) tract, and its controlled release at various locations can be enhanced based on changes in environmental conditions . Various nanoparticles prepared from minerals, proteins, and polysaccharides show potential for stabilizing the curcumadione-loaded emulsions .

properties

IUPAC Name |

6-methyl-5-(3-oxobutyl)-2-propan-2-ylidenecyclohept-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUVBGKPYDWLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

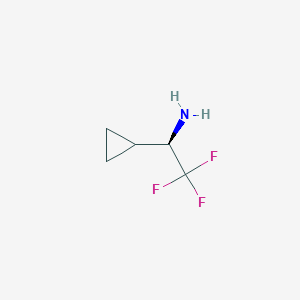

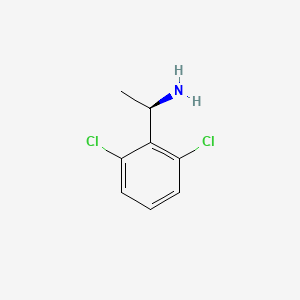

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

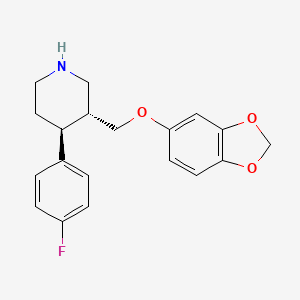

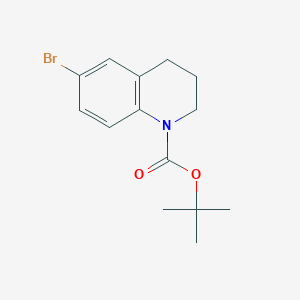

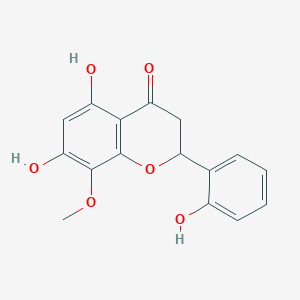

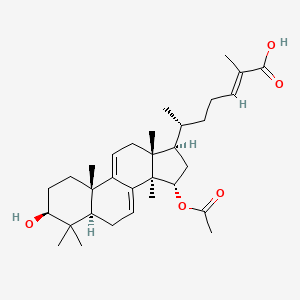

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)

![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)